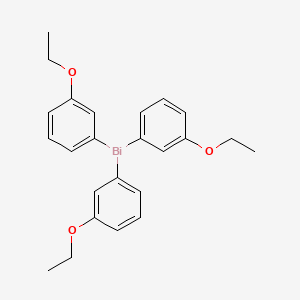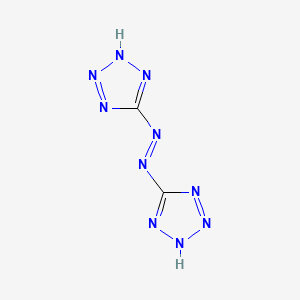
Azotetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azotetrazole is a nitrogen-rich heterocyclic compound characterized by the presence of an azo group (‒N=N‒) bridging two tetrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azotetrazole typically involves the oxidation of 5,5’-hydrazinebistetrazole. This can be achieved using air in the presence of a quaternary ammonium hydroxide or an organic free base . Another method involves ion metathesis of an organic sulfate with sodium or barium 5,5’-azotetrazolate . The choice of method depends on the desired cation and the specific application of the this compound derivative.
Industrial Production Methods
Industrial production of this compound and its derivatives often involves large-scale synthesis using the aforementioned methods. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of nitrogen-rich cations, such as hydrazinium and guanidinium, is common in industrial settings to produce highly energetic materials .
Chemical Reactions Analysis
Types of Reactions
Azotetrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound back to its hydrazine derivatives.
Substitution: Substitution reactions involving this compound can introduce different functional groups, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like air or tert-butyl hypochlorite, and bases such as quaternary ammonium hydroxides . Reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound and the desired reaction outcome.
Major Products
The major products formed from the reactions of this compound include various azotetrazolate salts, which are used in the synthesis of energetic materials. These salts can be further processed to produce propellants and explosives with high energy content .
Scientific Research Applications
Azotetrazole and its derivatives have a wide range of applications in scientific research, including:
Medicine: While not yet widely used in medicine, this compound derivatives are being explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of azotetrazole involves the decomposition of its high-energy salts under specific conditions. This decomposition releases a significant amount of energy, making this compound an effective component in propellants and explosives . The molecular targets and pathways involved in its action are primarily related to its nitrogen-rich structure, which contributes to its high energy release upon decomposition.
Comparison with Similar Compounds
Azotetrazole is unique among nitrogen-rich compounds due to its high nitrogen content and the presence of the azo group. Similar compounds include:
5,5’-Bistetrazole-1,1’-diol (TKX-50): Known for its high energy content and stability, TKX-50 is often compared to this compound in terms of performance in energetic materials.
5,5’-Azoxytetrazole: Another nitrogen-rich compound with similar applications in energetic materials.
This compound stands out due to its unique combination of high energy content, stability, and versatility in various chemical reactions.
Properties
Molecular Formula |
C2H2N10 |
|---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
(E)-bis(2H-tetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H2N10/c3(1-5-9-10-6-1)4-2-7-11-12-8-2/h(H,5,6,9,10)(H,7,8,11,12)/b4-3+ |
InChI Key |
JGZAFSFVZSXXCJ-ONEGZZNKSA-N |
Isomeric SMILES |
C1(=NNN=N1)/N=N/C2=NNN=N2 |
Canonical SMILES |
C1(=NNN=N1)N=NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


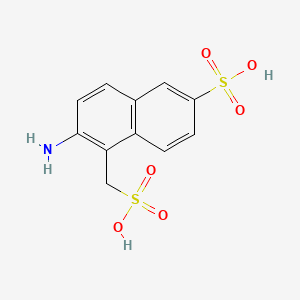

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
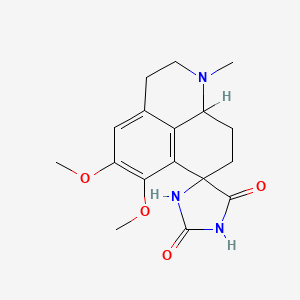
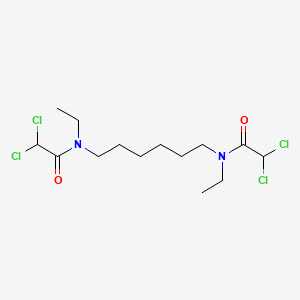
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)
